molecular formula C17H18N2O5 B060545 Boc-Trp-N-carboxyanhydride CAS No. 175837-77-1

Boc-Trp-N-carboxyanhydride

Cat. No. B060545
CAS RN: 175837-77-1
M. Wt: 330.33 g/mol
InChI Key: WSFZLNNHQNYZNF-ZDUSSCGKSA-N
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Description

Boc-Trp-N-carboxyanhydride, also known as Boc-Trp-NCA, is an amino acid derivative that has garnered significant attention in peptide synthesis . This white crystalline powder is soluble in organic solvents and serves as a crucial precursor for synthesizing peptides and proteins used in diverse scientific research applications .


Synthesis Analysis

To initiate peptide synthesis, Boc-Trp-N-carboxyanhydride acts as a precursor. It becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond . This process is crucial in the realm of peptide synthesis .


Molecular Structure Analysis

The empirical formula of Boc-Trp-N-carboxyanhydride is C17H18N2O5 . It has a molecular weight of 330.34 .


Chemical Reactions Analysis

In the context of peptide synthesis, Boc-Trp-NCA plays a prominent role. It acts as a precursor and becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond .


Physical And Chemical Properties Analysis

Boc-Trp-N-carboxyanhydride is a faintly beige powder . It has a melting point of 139 °C . Its specific rotation is +77.9° (C=1 in THF) . The carbon content is 61.93%, the hydrogen content is 5.57%, and the nitrogen content is 8.48% .

Scientific Research Applications

  • Chiral Resolution of Amino Acids

    Boc-Trp-N-carboxyanhydride is used for molecularly imprinted polymers (MIPs) which enable the chiral resolution of amino acids. The polymers recognize Boc-l-Trp by its molecular shape, aiding in enantioseparation (Haginaka & Kagawa, 2004).

  • Peptide Synthesis

    It is used in environmentally benign peptide synthesis methods. For instance, a methodology for peptide bond synthesis avoids toxic solvents and reactants by using Boc-protected α-amino acid N-carboxyanhydrides (Bonnamour, Métro, Martínez, & Lamaty, 2013).

  • Protein Studies

    Boc-Trp is used as a model for Trp residues in proteins to study oxidative modifications by peroxynitrite (Kato, Kawakishi, Aoki, Itakura, & Osawa, 1997).

  • Controlled Drug Release

    In biodegradable microspheres for drug delivery, poly(d,l-lactic-co-glycolic acid) is chemically conjugated to a model drug using Boc-Trp-N-carboxyanhydride (Oh, Nam, Lee, & Park, 1999).

  • Conformational Analysis of Peptides

    It is used in the conformational analysis of peptides to understand their biological activity. For example, Boc‐Trp‐(N‐Me)Nle‐Asp‐Phe‐NH2 is a potent CCK‐B agonist, and its conformational preferences have been studied (Goudreau, Weng, & Roques, 1994).

  • Synthesis of Fluorescent Cationic Polymers

    Methacrylate monomers with a chiral tryptophan moiety, including Boc-tryptophan methacryloyloxyethyl ester, are polymerized to create biocompatible fluorescent polymers with smart pH-responsiveness (Roy, Acharya, Chatterji, & De, 2013).

  • Derivatization in LC Analysis

    Boc-Trp-N-carboxyanhydride is used in the derivatization of DL-amino acids for separation by liquid chromatography (Brückner & Lüpke, 1995).

  • Peptide-Based Drug Delivery

    Boc-Trp-Leu-Trp-Leu-OMe self-assembles to form nanospheres for drug delivery, indicating its potential in designing drug delivery vehicles (Pandit, Roy, Agarwal, & Chatterjee, 2018).

  • Carbonic Anhydrase Inhibitors

    It's used in the synthesis of water-soluble sulfonamides for potential applications in lowering intraocular pressure in glaucoma (Scozzafava, Briganti, Mincione, Menabuoni, Mincione, & Supuran, 1999).

  • Peptide Synthesis Methodology

    The preparation and use of Boc-protected amino acid N-carboxyanhydrides in peptide synthesis are also extensively reported (Fuller, Goodman, Naider, & Zhu, 1996).

Mechanism of Action

The mechanism of action of Boc-Trp-N-carboxyanhydride involves its role as a precursor in peptide synthesis. It becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond . The resulting peptide or protein can then undergo purification and characterization using various analytical techniques .

Future Directions

While specific future directions for Boc-Trp-N-carboxyanhydride were not found, it is clear that this compound plays a significant role in peptide synthesis and will continue to be a crucial precursor for synthesizing peptides and proteins used in diverse scientific research applications .

properties

IUPAC Name

tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZLNNHQNYZNF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583404
Record name tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Trp-N-carboxyanhydride

CAS RN

175837-77-1
Record name tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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